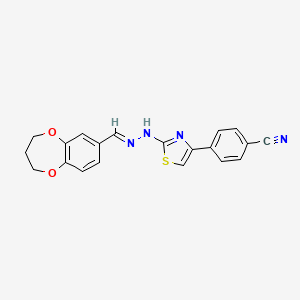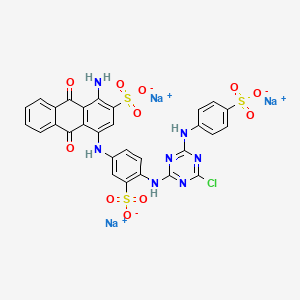
Blue FPG-A (trisodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blue FPG-A (trisodium) is a selective antagonist of P2X1 and P2Y1 receptors, with IC50 values of 35.5 μM and 2.6 μM, respectively . It is a structural isomer of the components of Reactive Blue 2 (RB2) . This compound is primarily used in scientific research for its ability to inhibit specific receptor activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Blue FPG-A (trisodium) involves the reaction of specific chemical precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that result in the formation of its unique structure .
Industrial Production Methods
Industrial production of Blue FPG-A (trisodium) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the complex chemical reactions required for its synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Blue FPG-A (trisodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Blue FPG-A (trisodium) into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving Blue FPG-A (trisodium) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of Blue FPG-A (trisodium) depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in compounds with different functional groups .
Aplicaciones Científicas De Investigación
Blue FPG-A (trisodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in biological studies to investigate its effects on cellular processes and receptor activities.
Medicine: Explored for its potential therapeutic applications due to its ability to inhibit specific receptors.
Industry: Utilized in industrial processes that require selective receptor antagonists.
Mecanismo De Acción
Blue FPG-A (trisodium) exerts its effects by selectively antagonizing P2X1 and P2Y1 receptors. These receptors are involved in various cellular processes, including signal transduction and cellular communication. By inhibiting these receptors, Blue FPG-A (trisodium) can modulate cellular responses and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Reactive Blue 2 (RB2): Blue FPG-A (trisodium) is a structural isomer of RB2 and shares similar receptor antagonistic properties.
Other P2X1 and P2Y1 Receptor Antagonists: Compounds that inhibit the same receptors but may differ in their chemical structure and potency.
Uniqueness
Blue FPG-A (trisodium) is unique due to its specific structural configuration and high selectivity for P2X1 and P2Y1 receptors. This selectivity makes it a valuable tool in scientific research for studying receptor functions and developing potential therapeutic agents .
Propiedades
Fórmula molecular |
C29H17ClN7Na3O11S3 |
|---|---|
Peso molecular |
840.1 g/mol |
Nombre IUPAC |
trisodium;1-amino-4-[4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-13-5-8-15(9-6-13)49(40,41)42)37-29(36-27)34-18-10-7-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-3-1-2-4-17(16)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 |
Clave InChI |
WDPGNDHCHKUGLY-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
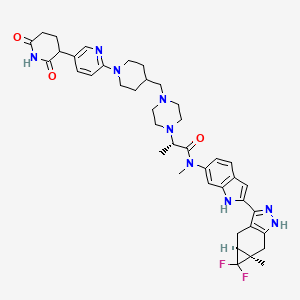
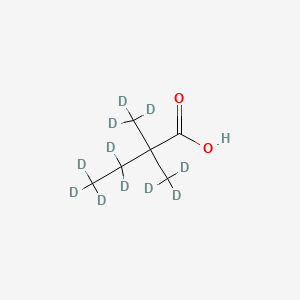
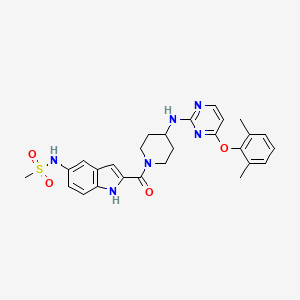
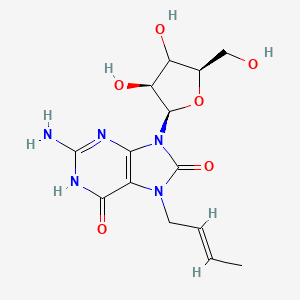

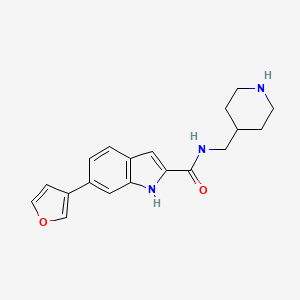

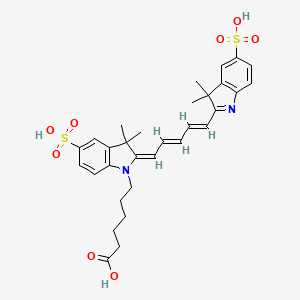
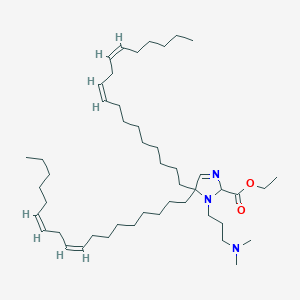
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
